(2-Methoxycyclohexyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxycyclohexyl)hydrazine is a chemical compound with the molecular formula C7H16N2O. It is a derivative of hydrazine, characterized by the presence of a methoxy group attached to a cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxycyclohexyl)hydrazine typically involves the reaction of cyclohexanone with methoxyamine to form (2-Methoxycyclohexyl)amine, which is then reacted with hydrazine to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxycyclohexyl)hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(2-Methoxycyclohexyl)hydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Methoxycyclohexyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. It is believed to exert its effects by interfering with cellular processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Methoxycyclohexyl)hydrazine include other hydrazine derivatives such as:
Hydrazine: A simple hydrazine compound with the formula N2H4.
Monomethylhydrazine (MMH): A derivative with one methyl group attached to the hydrazine molecule.
Unsymmetrical Dimethylhydrazine (UDMH): A derivative with two methyl groups attached to the hydrazine molecule.
Uniqueness
This compound is unique due to the presence of the methoxy group and the cyclohexyl ring, which confer specific chemical and biological properties.
Properties
CAS No. |
158438-46-1 |
---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2-methoxycyclohexyl)hydrazine |
InChI |
InChI=1S/C7H16N2O/c1-10-7-5-3-2-4-6(7)9-8/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
PMAQRYZQTSYBCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.